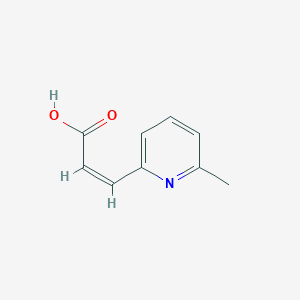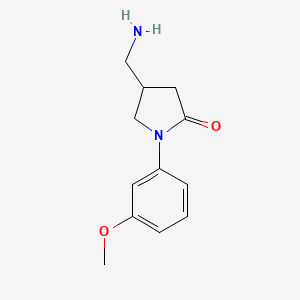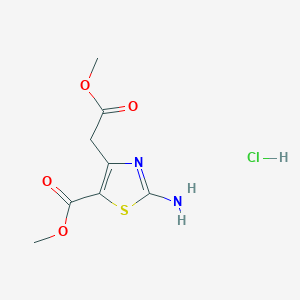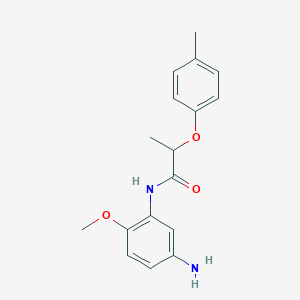
(2Z)-3-(6-methylpyridin-2-yl)acrylic acid
描述
(2Z)-3-(6-methylpyridin-2-yl)acrylic acid is a chemical compound belonging to the class of pyridine derivativesThis compound has garnered significant attention due to its potential biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(6-methylpyridin-2-yl)acrylic acid typically involves the α-methylation of substituted pyridines. A simplified bench-top continuous flow setup can be used for this purpose. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols . The process involves passing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (such as 1-propanol) at high temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the continuous flow method mentioned above represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
化学反应分析
Types of Reactions: (2Z)-3-(6-methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(2Z)-3-(6-methylpyridin-2-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-fibrotic and anti-inflammatory activities.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (2Z)-3-(6-methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
相似化合物的比较
2-methylpyridine: A simpler pyridine derivative with similar structural features.
2-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with potential biological activities.
Piperidine derivatives: These compounds share some structural similarities and are widely used in medicinal chemistry.
Uniqueness: (2Z)-3-(6-methylpyridin-2-yl)acrylic acid is unique due to its specific structural configuration and the presence of both pyridine and acrylic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(Z)-3-(6-methylpyridin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFMVILQPHNQE-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)

![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)

![(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B1386674.png)


![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)
![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)
![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)


